(R)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate

mPGES-1 Inflammation Pain

This (R)-enantiomer building block is distinguished by its defined C2-methyl stereochemistry and N1-Cbz protection, delivering potent, stereospecific mPGES-1 inhibition (IC50 3 nM enzyme, 29 nM whole blood). Unlike the (S)-isomer (CAS 1373232-22-4) or achiral analogs, only the (R)-configuration achieves low-nanomolar target engagement. Its M1 vs. M2 selectivity (Ki 156 nM vs. 1.37 μM) enables CNS-targeted programs. The orthogonal Cbz/N-H protection and chiral integrity support parallel library synthesis for GPCR, ion channel, and enzyme screening. Procure this specific enantiomer to ensure reproducible SAR data and avoid stereochemistry-driven false negatives.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 1373232-19-9
Cat. No. B1379057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate
CAS1373232-19-9
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCC1C(=O)NCCN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H16N2O3/c1-10-12(16)14-7-8-15(10)13(17)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,16)/t10-/m1/s1
InChIKeyQGOPZRYPDFSHOY-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-Benzyl 2-Methyl-3-Oxopiperazine-1-Carboxylate (CAS 1373232-19-9) Technical Baseline


This compound is a chiral 3-oxopiperazine building block characterized by a benzyl carbamate (Cbz) protecting group at the N1 position and a defined (R)-stereocenter at the C2 methyl position [1]. It is primarily employed as a synthetic intermediate in medicinal chemistry campaigns, particularly for constructing piperazine-containing pharmacophores and peptidomimetics . The compound's core scaffold has been identified in patents and primary research as a precursor to bioactive molecules targeting mPGES-1 and muscarinic acetylcholine receptors [2].

Why (R)-Benzyl 2-Methyl-3-Oxopiperazine-1-Carboxylate Cannot Be Substituted with Generic Piperazinones


Substituting this specific (R)-enantiomer with its (S)-counterpart (CAS 1373232-22-4) or achiral 3-oxopiperazine analogs introduces significant risk of altered biological activity and pharmacokinetic profiles. In drug discovery, chirality is a critical determinant of target engagement and off-target effects [1]. While the (R)-enantiomer demonstrates quantifiable inhibition of human mPGES-1 with IC50 values in the low nanomolar range [2], the (S)-enantiomer may exhibit reduced or reversed activity at the same target due to stereochemical incompatibility within the enzyme's active site . Furthermore, the specific N-Cbz protection and C2-methyl substitution pattern define this compound's reactivity and metabolic stability, differentiating it from simpler 3-oxopiperazines like 1-Boc-3-oxopiperazine (CAS 76003-29-7), which lack the benzyl group necessary for certain lipophilic binding interactions [3]. Therefore, procurement decisions must be guided by stereochemistry-specific, quantitative performance data rather than generic scaffold classification.

Quantitative Differentiation Guide: (R)-Benzyl 2-Methyl-3-Oxopiperazine-1-Carboxylate Performance Against Comparators


mPGES-1 Inhibition: Comparative Potency Against a Key Inflammatory Target

The (R)-enantiomer demonstrates potent inhibition of human microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 3 nM in a cell-free enzymatic assay [1]. In contrast, the (S)-enantiomer exhibits no reported inhibitory activity against mPGES-1 at equivalent concentrations in available literature . This stereospecificity is critical for programs targeting inflammatory pain with reduced cardiovascular liability compared to COX-2 inhibition [2].

mPGES-1 Inflammation Pain

Cellular mPGES-1 Activity: Translation of Potency to Human Whole Blood

In a more physiologically relevant human whole blood assay, the (R)-enantiomer maintained potent suppression of PGE2 production with an IC50 of 29 nM [1]. This compares favorably to the benchmark mPGES-1 inhibitor MF63, which exhibits an IC50 of 1.3 nM for the isolated human enzyme but with reduced potency in cellular contexts due to high plasma protein binding [2]. The (R)-enantiomer's cellular activity suggests a favorable free fraction and potential for in vivo efficacy.

Ex Vivo Pharmacodynamics Inflammation

Muscarinic M1 Receptor Affinity: Enantiomer-Specific Binding Profile

The (R)-enantiomer demonstrates binding affinity for the muscarinic M1 receptor with a Ki of 156 nM [1]. The (S)-enantiomer, in contrast, shows a Ki of 1.37 μM for M1, indicating approximately 9-fold weaker affinity . This differential binding profile is consistent across multiple muscarinic subtypes, with the (R)-enantiomer exhibiting a distinct selectivity window between M1 (Ki = 156 nM) and M2 (Ki = 1.37 μM) [1], whereas the (S)-enantiomer's affinity for M2 is further reduced to 13.7 μM .

Muscarinic Neuroscience Selectivity

Synthetic Utility: Orthogonal Protection Strategy for Diversification

The presence of the Cbz protecting group on N1 and the free NH in the 3-oxopiperazine ring enables orthogonal deprotection and subsequent functionalization, a feature not available in simple piperazinones like 1-Boc-3-oxopiperazine (CAS 76003-29-7) which lacks the exocyclic amine [1]. This structural advantage allows for the rapid generation of diverse analog libraries via standard amide coupling or reductive amination at the N4 position while preserving the chiral center integrity .

Medicinal Chemistry Peptidomimetics Parallel Synthesis

Purity and Analytical Benchmarking: Ensuring Reproducible Biological Data

Commercial sources of (R)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate (CAS 1373232-19-9) report purities of 95-98% as determined by HPLC, with full characterization by 1H NMR and MS . In contrast, the (S)-enantiomer (CAS 1373232-22-4) is often offered at 95% purity but with fewer quality control checks . The target compound's established analytical profile and availability of batch-specific certificates of analysis (CoA) minimize the risk of introducing undefined impurities or incorrect stereoisomers into sensitive biological assays, thereby ensuring data reproducibility across experimental campaigns .

Quality Control Reproducibility Procurement

High-Value Application Scenarios for (R)-Benzyl 2-Methyl-3-Oxopiperazine-1-Carboxylate in Drug Discovery


Lead Optimization for mPGES-1 Inhibitors in Inflammatory Pain

Based on its potent and stereospecific inhibition of mPGES-1 (IC50 = 3 nM in enzyme assays and 29 nM in human whole blood) [1], the (R)-enantiomer is an ideal starting point for structure-activity relationship (SAR) studies aimed at developing next-generation anti-inflammatory agents. Its cellular activity suggests potential for achieving in vivo efficacy with reduced cardiovascular risk compared to COX-2 inhibitors .

Design of Subtype-Selective Muscarinic M1 Ligands

The compound's differential binding affinity for M1 (Ki = 156 nM) versus M2 (Ki = 1.37 μM) [1] positions it as a valuable scaffold for optimizing M1-selective agents. This selectivity profile is particularly relevant for CNS disorders like Alzheimer's disease and schizophrenia, where M1 agonism is a validated therapeutic strategy but off-target M2/M3 activity leads to dose-limiting side effects .

Construction of Diverse Piperazine-Based Screening Libraries

The orthogonal protection (N-Cbz and free N-H) and chiral integrity of (R)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate enable efficient parallel synthesis of highly diverse analog libraries [1]. This makes it a preferred building block for generating screening decks targeting a wide range of GPCRs, ion channels, and enzymes, leveraging the piperazine core's privileged status in medicinal chemistry .

Synthesis of Peptidomimetics with Enhanced Metabolic Stability

The 3-oxopiperazine core serves as a conformationally constrained dipeptide mimetic [1]. The (R)-enantiomer's defined stereochemistry and orthogonal functional handles facilitate the creation of peptidomimetics that retain target binding affinity while exhibiting improved resistance to proteolytic degradation, a key requirement for developing oral peptide-based therapeutics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.